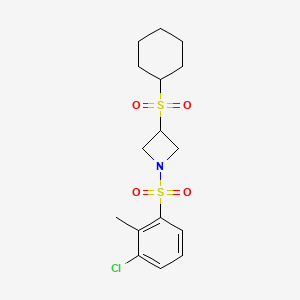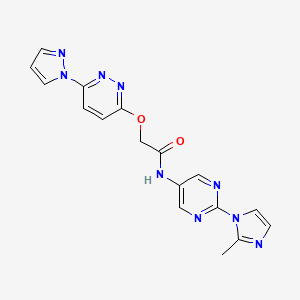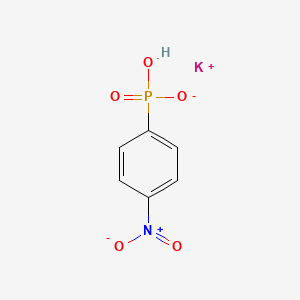
Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate is a fluorinated organic compound with significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, materials science, and other industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate typically involves the difluoromethylation of appropriate precursors. One common method includes the reaction of ethyl 2,2-difluoro-2-(trimethylsilyl)acetate with aryl iodides to form α-aryl-α,α-difluoroacetates . This reaction is often catalyzed by copper and conducted under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. The use of novel non-ozone depleting difluorocarbene reagents has streamlined access to such fluorinated compounds, making the process more environmentally friendly and efficient .
化学反应分析
Types of Reactions
Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. These reactions are typically conducted under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include difluorinated alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
作用机制
The mechanism of action of ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds, making it a potent inhibitor or activator of specific enzymes and receptors. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in biological activity .
相似化合物的比较
Similar Compounds
- Ethyl 2,2-difluoro-3-(4-chlorophenyl)-3-hydroxypropanoate
- Ethyl 2,2-difluoro-3-(4-bromophenyl)-3-hydroxypropanoate
- Ethyl 2,2-difluoro-3-(4-methylphenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart distinct chemical properties. These properties include increased stability, enhanced reactivity, and the ability to form strong hydrogen bonds, making it more effective in various applications compared to its analogs .
属性
IUPAC Name |
ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-17-10(16)11(13,14)9(15)7-3-5-8(12)6-4-7/h3-6,9,15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPNAVYCIBHZJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)F)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2372337.png)

![4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372340.png)
![4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372341.png)

![2-(2-chloro-6-fluorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide](/img/structure/B2372343.png)
![5-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B2372345.png)



methanone](/img/structure/B2372353.png)

![2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2372358.png)
![(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2372359.png)
